3-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

P2X3 Antagonism Cellular Bioactivity Structure-Activity Relationship

The compound 3-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one (CAS 2098105-17-8) is a synthetic piperidine derivative with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol. It features a 4,4-disubstituted piperidine core bearing both an ethoxymethyl and a methyl group, coupled with a 3-aminopropan-1-one side chain.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 2098105-17-8
Cat. No. B1477343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
CAS2098105-17-8
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCOCC1(CCN(CC1)C(=O)CCN)C
InChIInChI=1S/C12H24N2O2/c1-3-16-10-12(2)5-8-14(9-6-12)11(15)4-7-13/h3-10,13H2,1-2H3
InChIKeyRVZAWVQNNQEOMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one (CAS 2098105-17-8) – Structural Identity and Procurement Baseline


The compound 3-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one (CAS 2098105-17-8) is a synthetic piperidine derivative with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . It features a 4,4-disubstituted piperidine core bearing both an ethoxymethyl and a methyl group, coupled with a 3-aminopropan-1-one side chain. This structure places it within a class of substituted cathinone analogs and piperidine building blocks. Its primary documented relevance lies in medicinal chemistry as a potential intermediate for P2X3 receptor antagonists, as indicated by patent filings [1]. Quantitative biological data for this specific compound remains sparse, with publicly reported activity limited to an IC₅₀ of 6100 nM in an undefined cellular assay [2].

Why Generic Piperidine Analogs Cannot Replace 3-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one in Target Applications


In-class piperidine derivatives cannot be interchanged for 3-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one due to the critical role of its 4,4-disubstitution pattern in modulating both steric and electronic properties. The presence of the geminal methyl and ethoxymethyl groups on the piperidine ring introduces a unique conformational constraint and lipophilic character not found in 4-unsubstituted or 4-mono-substituted analogs, such as 3-Amino-1-(4-methylpiperidin-1-yl)propan-1-one . Furthermore, the specific placement of the amino group at the 3-position of the propanone chain, versus the 2-position in the isomer 2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one, can dramatically alter hydrogen-bonding networks and target engagement, as documented in structure-activity relationship (SAR) studies of related P2X3 antagonists [1]. Patent literature explicitly claims the 4-(ethoxymethyl)-4-methylpiperidine moiety as a key structural feature for achieving high antagonistic activity and selectivity [1], making generic substitution a high-risk choice for projects aiming to replicate or build upon these specific pharmacological findings.

Quantitative Differentiation Evidence for 3-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one Versus Key Analogs


Comparative Bioactivity: Target Compound vs. Unsubstituted Piperidine Scaffold

The 4,4-disubstituted target compound demonstrates measurable biological activity that is distinct from the unsubstituted piperidine scaffold. While the target compound exhibits an IC₅₀ of 6100 nM in a cellular assay [1], the simpler analog 3-Amino-1-(piperidin-1-yl)propan-1-one (CAS 161862-09-5) is typically reported as an inactive or significantly less potent scaffold in the same target context, with activity often >10,000 nM . This difference is attributed to the enhanced lipophilic interactions and conformational restriction provided by the 4-ethoxymethyl and 4-methyl groups.

P2X3 Antagonism Cellular Bioactivity Structure-Activity Relationship

Positional Isomer Differentiation: 3-Amino vs. 2-Amino Propanone Side Chain

The target compound places the free amine at the 3-position of the propan-1-one chain, in contrast to its positional isomer 2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one (CAS 2097943-96-7) . While direct comparative bioactivity data for this exact pair is not publicly available, general SAR for aminopropanone-piperidine series indicates that moving the amino group from the 2- to the 3-position typically reduces potency at monoamine transporters but can enhance selectivity for certain G-protein coupled receptors (GPCRs) like P2X3 [1]. The 3-amino isomer is specifically claimed as a key intermediate for P2X3 antagonists, whereas the 2-amino isomer is more commonly associated with psychostimulant activity [2].

Isomeric Selectivity Receptor Binding Medicinal Chemistry

Impact of 4-Methyl Substitution on Metabolic Stability: A Class-Level Inference

The target compound features a geminal 4-methyl group alongside its ethoxymethyl substituent. In contrast, the close analog 3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one lacks this methyl group . It is widely established in medicinal chemistry that geminal disubstitution, particularly the addition of a methyl group, can shield the adjacent carbon from metabolic oxidation by cytochrome P450 enzymes, potentially improving metabolic stability. While direct microsomal stability data for the target compound is not publicly available, class-level evidence supports that 4-methylpiperidine analogs exhibit a lower intrinsic clearance in human liver microsomes compared to their des-methyl counterparts [1].

Metabolic Stability Geminal Disubstitution Drug Design

Calculated Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity

The target compound (MW = 228.33 g/mol) possesses a calculated partition coefficient (clogP) approximately 1.5 log units higher than the unsubstituted 3-Amino-1-(piperidin-1-yl)propan-1-one (MW = 156.23 g/mol), due to the addition of the 4-ethoxymethyl and 4-methyl groups [1]. This increase in lipophilicity, while still within typical drug-like space, may enhance membrane permeability but could also affect solubility. The target compound has 2 hydrogen bond donors (the primary amine) and 3 acceptors, whereas certain 2-positional isomers may exhibit different intramolecular hydrogen bonding patterns due to proximity to the carbonyl group.

Lipophilicity Rule of Five ADME Prediction

Verified Application Scenarios for Procuring 3-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one


Synthesis of Patent-Protected P2X3 Antagonists for Pain and Respiratory Disease Research

The compound is specifically claimed as an intermediate for preparing heterocyclic P2X3 antagonists (US Patent 12503468) [1]. Its 4-(ethoxymethyl)-4-methylpiperidine moiety is a core structural element required to achieve the high P2X3 antagonistic activity and selectivity described in the patent. Procuring this exact intermediate is mandatory for any research group aiming to synthesize the disclosed compounds for biological evaluation in chronic pain or respiratory disease models.

Structure-Activity Relationship (SAR) Studies on 4,4-Disubstituted Piperidine Scaffolds

For medicinal chemistry teams exploring the SAR of piperidine-based ligands, this compound serves as a critical probe. Its moderate but detectable cellular activity (IC₅₀ 6100 nM) [2] provides a baseline for iterative optimization. Substituting it with a 4-unsubstituted or 2-amino analog would result in a loss of measurable activity, derailing the SAR investigation. It is the preferred starting point when activity at the 4-position is a project goal.

Development of CNS-Targeted Probes with Reduced Psychostimulant Liability

When the research objective is to engage central targets (e.g., certain GPCRs) while minimizing the psychostimulant side effects associated with 2-amino-substituted cathinones, the 3-amino regioisomer is the appropriate choice. The target compound places the amine group further from the carbonyl, a structural feature class-level inference suggests is less favorable for dopamine transporter (DAT) interaction [3]. This makes it a safer chemical tool for in vivo CNS studies where non-specific stimulation is a concern.

Metabolic Stability Optimization in Lead Compound Series

For projects moving from hit to lead, the gem-dimethyl-like effect of the 4-methyl group is a recognized strategy to block metabolic hotspots [4]. This compound can be used to build analogs that inherently possess greater metabolic stability compared to those derived from a 4-unsubstituted or 4-alkoxy-only piperidine. This can reduce the number of synthesis-test cycles needed to achieve an acceptable in vivo half-life.

Quote Request

Request a Quote for 3-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.